4,8-Dimethylnona-2,7-dien-4-ol
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Overview
Description
4,8-Dimethylnona-2,7-dien-4-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a type of nonadienol, characterized by the presence of two double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnona-2,7-dien-4-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method is the reaction of 4,8-dimethyl-1,7-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes steps such as distillation and purification to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethylnona-2,7-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4,8-dimethylnona-2,7-dien-4-one.
Reduction: Formation of 4,8-dimethylnonane-2,7-diol.
Substitution: Formation of 4,8-dimethylnona-2,7-dien-4-chloride.
Scientific Research Applications
4,8-Dimethylnona-2,7-dien-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnona-2,7-dien-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
4,8-Dimethylnona-3,7-dien-2-ol: Similar structure but with the hydroxyl group at a different position.
4,8-Dimethylnona-2,7-dien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 4,8-Dimethylnona-2,7-dien-4-ol is unique due to its specific arrangement of double bonds and the hydroxyl group.
Properties
CAS No. |
103983-77-3 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,8-dimethylnona-2,7-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-5-8-11(4,12)9-6-7-10(2)3/h5,7-8,12H,6,9H2,1-4H3 |
InChI Key |
QRNQFKQHNYFBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)(CCC=C(C)C)O |
Origin of Product |
United States |
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